![molecular formula C26H30N4O5 B1208153 1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea](/img/structure/B1208153.png)
1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea is a member of quinolines.
Scientific Research Applications
Antioxidant Applications in Lubricating Greases
The compound has been studied for its potential use as an antioxidant in lubricating greases. Research by Hussein, Ismail, and El-Adly (2016) on quinolinone derivatives, which share structural similarities with the specified compound, indicates their effectiveness in decreasing the total acid number and oxygen pressure drop in lubricating greases. This suggests potential applications in enhancing the stability and longevity of greases in various mechanical systems (Hussein, Ismail, & El-Adly, 2016).
Psychopharmacological Activity
Derivatives of the compound have been explored for their psychopharmacological properties, particularly in the context of antidepressant activity. Studies conducted by de Abreu et al. (2019) on quinolin-2-one derivatives, including morpholinopropanoyl quinolin-2(1H)-one, demonstrated notable antidepressant effects, highlighting the potential therapeutic applications in mental health treatment (de Abreu et al., 2019).
Plant Growth Promotion
The compound's derivatives have shown promising effects in promoting plant growth. Hassan, Alzandi, and Hassan (2020) synthesized novel quinolinyl chalcones and evaluated their impact on the growth of various plants, indicating potential applications in agriculture and horticulture (Hassan, Alzandi, & Hassan, 2020).
QSAR Analysis for Antioxidant Properties
Drapak et al. (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis on derivatives of the compound, revealing significant correlations between molecular structure and antioxidant activity. This research provides a theoretical foundation for designing new potential antioxidants, highlighting the compound's relevance in pharmaceutical and chemical industries (Drapak et al., 2019).
Solvatochromic Shift Studies
The solvatochromic properties of related quinolinone derivatives were studied by Deepa et al. (2013), which could have implications for the use of such compounds in chemical sensors and molecular electronics (Deepa et al., 2013).
Anticancer Potential
Research by Desai et al. (2017) on quinolin-2-one derivatives, similar in structure to the specified compound, demonstrated significant anticancer activity, particularly against K562 and Hep 3b cell lines. This suggests potential applications in developing new anticancer drugs (Desai et al., 2017).
properties
Product Name |
1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea |
|---|---|
Molecular Formula |
C26H30N4O5 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea |
InChI |
InChI=1S/C26H30N4O5/c31-25-20(15-19-16-23-24(17-22(19)28-25)35-14-13-34-23)18-30(8-4-7-29-9-11-33-12-10-29)26(32)27-21-5-2-1-3-6-21/h1-3,5-6,15-17H,4,7-14,18H2,(H,27,32)(H,28,31) |
InChI Key |
ONFMABKKKNQESI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN(CC2=CC3=CC4=C(C=C3NC2=O)OCCO4)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1CCCN(CC2=CC3=CC4=C(C=C3NC2=O)OCCO4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



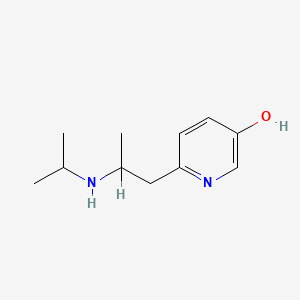
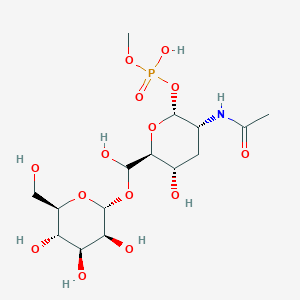

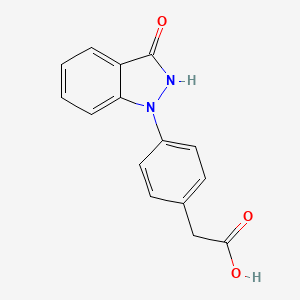
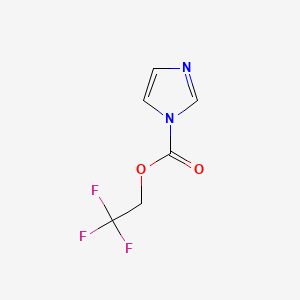
![2-[(2,2-Dimethylcyclopropanecarbonyl)amino]oct-2-enoic acid](/img/structure/B1208079.png)
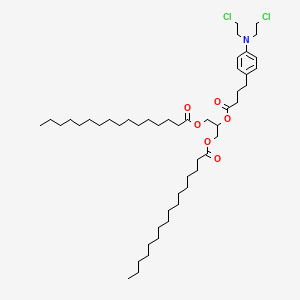
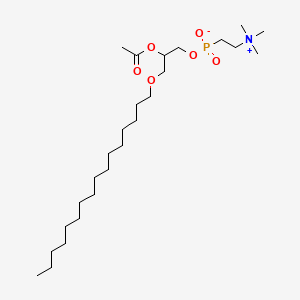
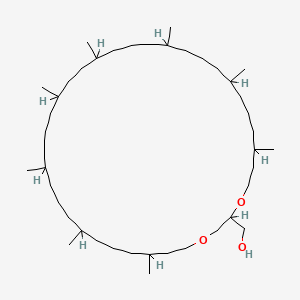
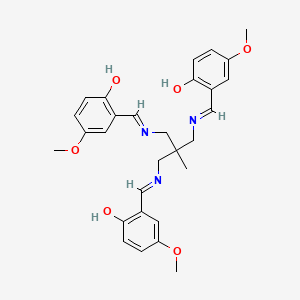
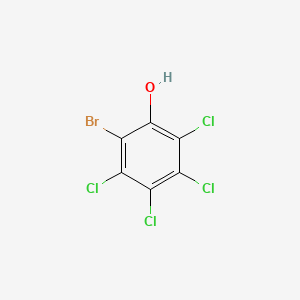
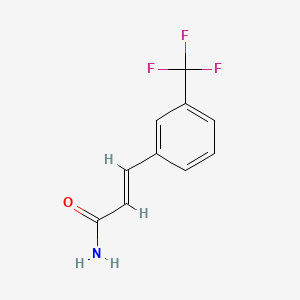
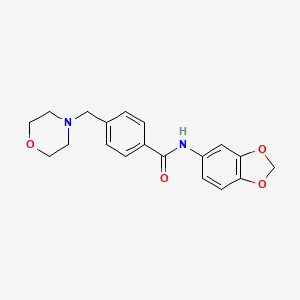
![2-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1208093.png)